4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid is an organic compound with the molecular formula C14H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of a chloro and cyano group on the phenyl ring, and a hydroxyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-cyanophenylboronic acid.
Formation of Phenolate Compound: 4-chloro-3-cyanoiodobenzene is reacted with sodium hydroxide to generate the corresponding phenolate compound.
Boric Acid Reaction: The phenolate is then reacted with boric acid and a catalyst to form the desired phenol acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-(4-Chloro-3-cyanophenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(4-Chloro-3-aminophenyl)-3-hydroxybenzoic acid.
Substitution: Formation of 4-(4-Amino-3-cyanophenyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer, it may inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
4-Chloro-3-cyanophenylboronic acid: Shares the chloro and cyano groups but lacks the hydroxyl group.
4-(4-Fluoro-3-cyanophenyl)-3-hydroxybenzoic acid: Similar structure with a fluoro group instead of a chloro group.
4-(4-Bromo-3-cyanophenyl)-3-hydroxybenzoic acid: Similar structure with a bromo group instead of a chloro group.
Uniqueness: 4-(4-Chloro-3-cyanophenyl)-3-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)11-3-1-9(14(18)19)6-13(11)17/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJQRUFNTUXWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690764 |
Source
|
Record name | 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-71-3 |
Source
|
Record name | 4'-Chloro-3'-cyano-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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